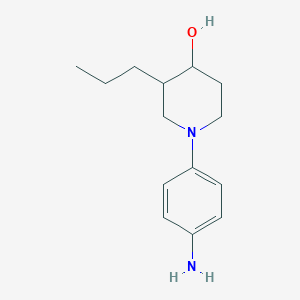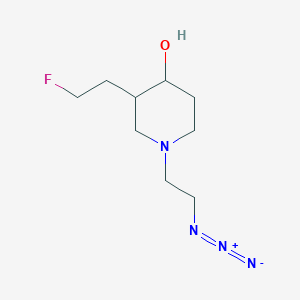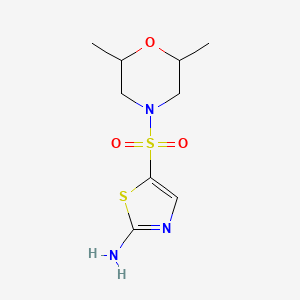
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amin
Übersicht
Beschreibung
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H15N3O3S2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate, einschließlich „5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amin“, haben antioxidative Aktivität gezeigt . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Analgetische Aktivität
Es wurde berichtet, dass Thiazolverbindungen analgetische (schmerzlindernde) Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Analgetika.
Entzündungshemmende Aktivität
Thiazolderivate haben entzündungshemmende Wirkungen gezeigt . Entzündung ist eine biologische Reaktion auf schädliche Reize, und entzündungshemmende Medikamente werden zur Reduzierung von Entzündungen und zur Schmerzlinderung eingesetzt.
Antibakterielle Aktivität
Thiazolverbindungen haben antimikrobielle Eigenschaften gezeigt . Sie erwiesen sich als wirksam gegen eine Vielzahl von Mikroorganismen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht.
Antifungal Aktivität
Einige Thiazolderivate wurden synthetisiert und auf ihre antifungalen Aktivitäten untersucht . Pilzinfektionen sind ein bedeutendes Gesundheitsproblem, und es besteht ein ständiger Bedarf an neuen und wirksamen Antimykotika.
Antitumoraktivität
Thiazolverbindungen haben sich als potenzielle Antitumor- oder zytotoxische Arzneimittelmoleküle erwiesen . Sie erwiesen sich als wirksam gegen verschiedene Arten von Krebszellen, was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, including anticancer, antimicrobial, and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce cytotoxicity in cancer cells by disrupting cell division and promoting apoptosis . Additionally, this compound may affect the synthesis of neurotransmitters and other essential biomolecules, thereby impacting cellular communication and metabolism.
Molecular Mechanism
The molecular mechanism of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby exerting their anticancer effects . Additionally, 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant harm.
Metabolic Pathways
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo biotransformation, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic pathways can influence the overall efficacy and safety profile of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine.
Transport and Distribution
The transport and distribution of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S2/c1-6-4-12(5-7(2)15-6)17(13,14)8-3-11-9(10)16-8/h3,6-7H,4-5H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXSLRRGAAXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


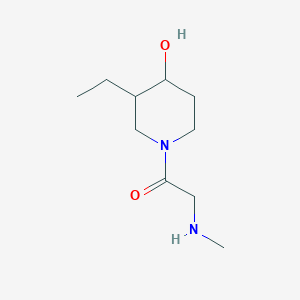
![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
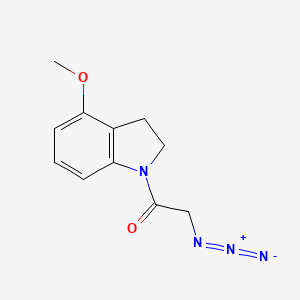

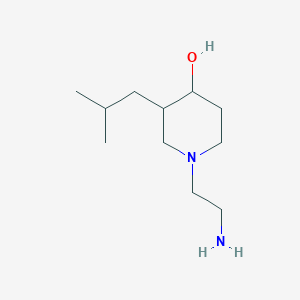
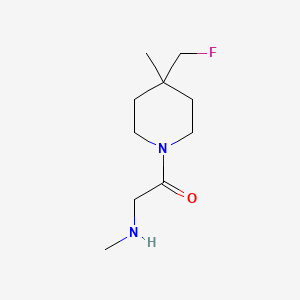
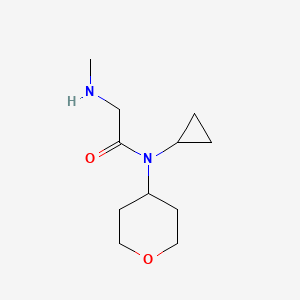
![8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491277.png)

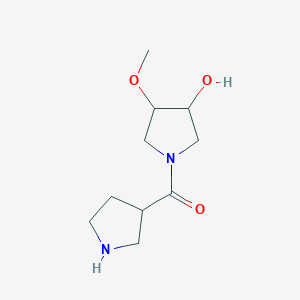
![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
